Cenicriviroc mesylate
Overview
Description
Cenicriviroc mesylate (CVC) is a potent dual antagonist of C-C chemokine receptor type 5 (CCR5) and C-C chemokine receptor type 2 (CCR2) in phase 2b development as an entry inhibitor for HIV-1 infection treatment . It is a weak base exhibiting BCS IV characteristics with a highly pH-dependent solubility profile . It also inhibits both HIV-1 and HIV-2, and displays potent anti-inflammatory and anti-infective activity .
Molecular Structure Analysis
Cenicriviroc mesylate has a molecular formula of C42H56N4O7S2 . It belongs to the class of organic compounds known as benzazocines . These are organic compounds containing the benzazocine ring system, which consists of a benzene ring bound to an azocine ring .
Physical And Chemical Properties Analysis
Cenicriviroc mesylate has a molecular weight of 793.1 g/mol . It is a weak base exhibiting BCS IV characteristics with a highly pH-dependent solubility profile .
Scientific Research Applications
HIV Treatment
Cenicriviroc mesylate (CVC) has been extensively studied for its role in HIV treatment. It is a potent dual antagonist of C-C chemokine receptor type 5 (CCR5) and C-C chemokine receptor type 2 (CCR2), and has shown promise as an entry inhibitor for HIV-1 infection treatment (Menning & Dalziel, 2013). Further studies have demonstrated CVC's efficacy in blocking HIV entry, comparing its effects to other treatments such as maraviroc and efavirenz (Kramer et al., 2014), (Kuwata et al., 2015).
Nonalcoholic Steatohepatitis (NASH) and Liver Fibrosis
CVC has also been evaluated for treating liver fibrosis in adults with nonalcoholic steatohepatitis (NASH). The CENTAUR study showed that CVC had an antifibrotic effect without impacting steatohepatitis (Ratziu et al., 2020). Another study highlighted that CVC could be effective in treating NASH with liver fibrosis, showing improvement in fibrosis in patients treated with CVC compared to placebo (Friedman et al., 2018).
Potential COVID-19 Treatment
Recent research has indicated that CVC may have inhibitory effects on the replication of SARS-CoV-2, the causative agent of COVID-19. This study highlights the potential of CVC in treating COVID-19 due to its anti-inflammatory and immunomodulatory effects (Okamoto et al., 2020).
Pharmacokinetics and Safety in Specific PopulationsCenicriviroc's pharmacokinetics and safety have been evaluated in populations with hepatic impairment. A study found that cenicriviroc exposures were increased in participants with moderate hepatic impairment, but not with mild hepatic impairment, and was well tolerated in these populations (Lefebvre et al., 2016).
Effect on Monocyte Migration and Cardiovascular Diseases
CVC's impact on monocyte migration and its potential role in cardiovascular diseases (CVD) was studied, revealing its ability to inhibit monocyte trans-endothelial migration more effectively than single chemokine receptor blockade. This effect may be mediated via disruption of monocyte-endothelial tethering through reduced E-selectin expression, suggesting CVC's potential in reducing detrimental monocyte trafficking (D’Antoni et al., 2018).
Cenicriviroc in Treating HIV-2
Cenicriviroc has also demonstrated in vitro activity against HIV-2 R5-tropic strains, suggesting its potential as a treatment option for HIV-2, which has a limited therapeutic arsenal (Visseaux et al., 2015).
Safety And Hazards
Future Directions
Cenicriviroc is currently under clinical trials for the treatment of nonalcoholic steatohepatitis with fibrosis . It is anticipated that with improved understanding of NASH pathogenesis and critical endpoints, efficient pharmacotherapeutics will be available for the treatment of NASH with an acceptable safety profile .
properties
IUPAC Name |
(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/b34-26+;/t50-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPBPUPDRDCRSY-YLZLUMLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cenicriviroc mesylate | |
CAS RN |
497223-28-6 | |
Record name | Cenicriviroc mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-8-(4-(2-Butoxyethoxy)phenyl)-1-(2-methylpropyl)-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)phenyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxamide monomethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CENICRIVIROC MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96TV84T21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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